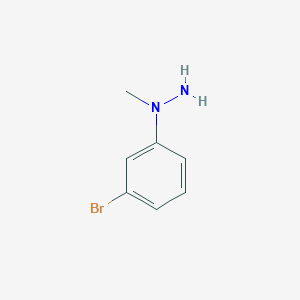
1-(3-Bromophenyl)-1-methylhydrazine
概要
説明
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .科学的研究の応用
Pharmacology: Anti-Arrhythmic Agent Characterization
1-(3-Bromophenyl)-1-methylhydrazine has been studied for its pharmacokinetic properties and metabolite identification, particularly in the context of cardiovascular diseases such as arrhythmias . The compound has been used to understand the absorption and metabolism in vivo, which is crucial for developing anti-arrhythmic agents.
Cancer Research: Anticancer Activity
In cancer research, derivatives of 1-(3-Bromophenyl)-1-methylhydrazine have been synthesized and tested for their anticancer activity. These studies involve molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity prediction to evaluate the potential of these compounds as cancer therapeutics .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities. It’s used in the synthesis of β-ketoenol-pyrazole, which has been evaluated for antifungal behavior and could be a candidate for further antimicrobial studies .
Biochemistry: Metabolite Analysis
The metabolites of 1-(3-Bromophenyl)-1-methylhydrazine have been characterized using advanced techniques like UHPLC−Q−Orbitrap−MS. This analysis helps in understanding the biotransformation of the compound and its potential biochemical pathways .
Medicinal Chemistry: Antileishmanial and Antimalarial Evaluation
Hydrazine-coupled pyrazoles derived from 1-(3-Bromophenyl)-1-methylhydrazine have been evaluated for their antileishmanial and antimalarial activities. These studies are significant for discovering new treatments for neglected tropical diseases .
Toxicology: Safety and Efficacy Studies
The toxicological profile of 1-(3-Bromophenyl)-1-methylhydrazine and its derivatives is assessed to ensure safety and efficacy. This includes studying the compound’s metabolism and identifying any potential toxic metabolites .
Environmental Science: Impact Assessment
Research involving 1-(3-Bromophenyl)-1-methylhydrazine also extends to environmental science, where its impact on ecosystems and potential as an environmental contaminant is assessed. This is crucial for understanding the ecological risks associated with the compound .
Analytical Chemistry: Method Development
In analytical chemistry, 1-(3-Bromophenyl)-1-methylhydrazine is used in method development for the quantification and characterization of new compounds. Techniques like crystallography and DFT studies are employed to determine the structure and stability of synthesized molecules .
作用機序
Target of Action
Related compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target the mitogen-activated protein kinase 10 .
Biochemical Pathways
For instance, 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent, has been found to undergo phase-I metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase II pathways of glucuronide and sulfate metabolites .
Pharmacokinetics
The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-bromophenyl)-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZGCVPOYOYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-1-methylhydrazine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


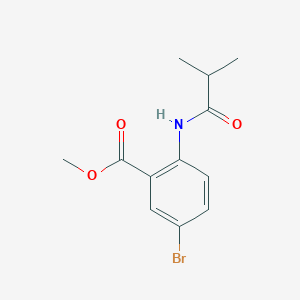
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)
![4-({4-[5-(Cyclopentylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2873496.png)


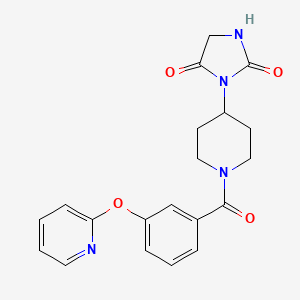
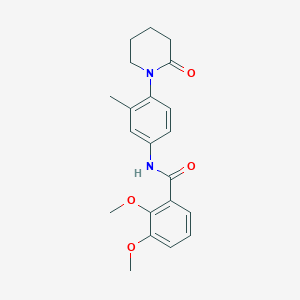

![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)
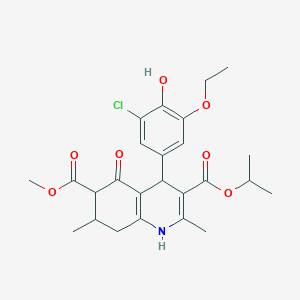
![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)
![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)
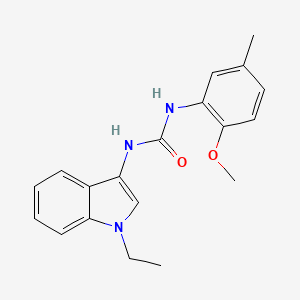
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)